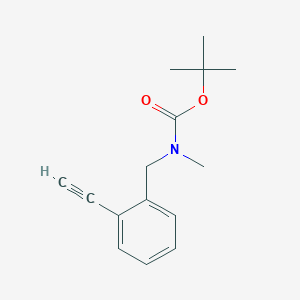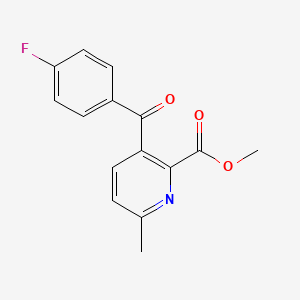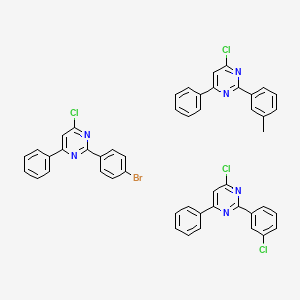
2-(4-Bromophenyl)-4-chloro-6-phenylpyrimidine;4-chloro-2-(3-chlorophenyl)-6-phenylpyrimidine;4-chloro-2-(3-methylphenyl)-6-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-4-chloro-6-phenylpyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. The compound 2-(4-bromophenyl)-4-chloro-6-phenylpyrimidine is characterized by the presence of bromine, chlorine, and phenyl groups attached to the pyrimidine ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-4-chloro-6-phenylpyrimidine can be achieved through various synthetic routes. One common method involves the condensation reaction of 4-bromoaniline, benzaldehyde, and 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions. The resulting intermediate is then cyclized to form the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of 2-(4-bromophenyl)-4-chloro-6-phenylpyrimidine may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromophenyl)-4-chloro-6-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Dehalogenated pyrimidines.
Coupling Products: Biaryl compounds with extended aromatic systems.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-4-chloro-6-phenylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Agriculture: It serves as an intermediate in the synthesis of agrochemicals such as herbicides and fungicides.
Biological Research: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-4-chloro-6-phenylpyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-bromophenyl)-4-chloro-6-methylpyrimidine
- 2-(4-bromophenyl)-4-chloro-6-phenylquinoline
- 2-(4-bromophenyl)-4-chloro-6-phenylthiazole
Uniqueness
2-(4-bromophenyl)-4-chloro-6-phenylpyrimidine is unique due to the specific combination of bromine, chlorine, and phenyl groups attached to the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Propiedades
Fórmula molecular |
C49H33BrCl4N6 |
|---|---|
Peso molecular |
927.5 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-4-chloro-6-phenylpyrimidine;4-chloro-2-(3-chlorophenyl)-6-phenylpyrimidine;4-chloro-2-(3-methylphenyl)-6-phenylpyrimidine |
InChI |
InChI=1S/C17H13ClN2.C16H10BrClN2.C16H10Cl2N2/c1-12-6-5-9-14(10-12)17-19-15(11-16(18)20-17)13-7-3-2-4-8-13;17-13-8-6-12(7-9-13)16-19-14(10-15(18)20-16)11-4-2-1-3-5-11;17-13-8-4-7-12(9-13)16-19-14(10-15(18)20-16)11-5-2-1-3-6-11/h2-11H,1H3;2*1-10H |
Clave InChI |
TUWHNSQNXQZOEP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC(=CC(=N2)Cl)C3=CC=CC=C3.C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)Cl.C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC(=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


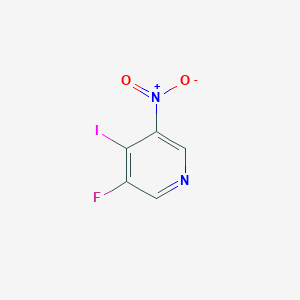


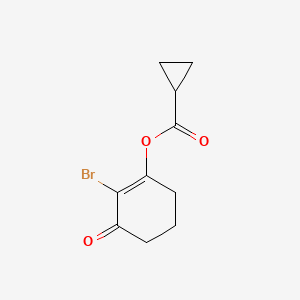
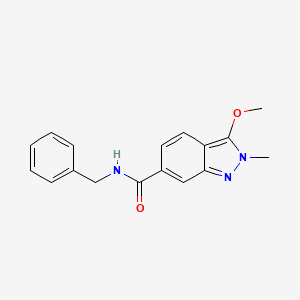

![5-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15247076.png)


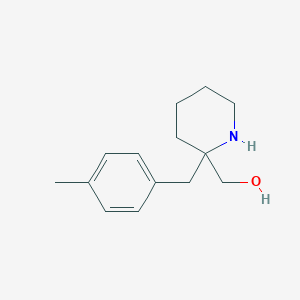
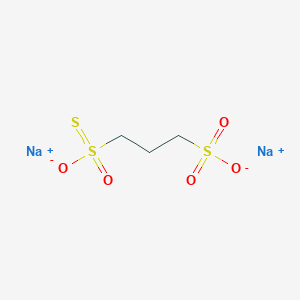
![N-Methylpyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B15247125.png)
